![molecular formula C17H13NO2S2 B12558312 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol CAS No. 143231-99-6](/img/structure/B12558312.png)
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is a complex organic compound characterized by the presence of both phenol and pyridine rings, connected through sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and potential use in cancer therapy.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: A class of compounds with diverse biological activities.
Uniqueness
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
143231-99-6 |
|---|---|
Molecular Formula |
C17H13NO2S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[6-(4-hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol |
InChI |
InChI=1S/C17H13NO2S2/c19-12-4-8-14(9-5-12)21-16-2-1-3-17(18-16)22-15-10-6-13(20)7-11-15/h1-11,19-20H |
InChI Key |
ISXLZXXPHRDXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)SC2=CC=C(C=C2)O)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
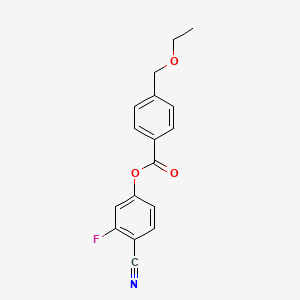
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
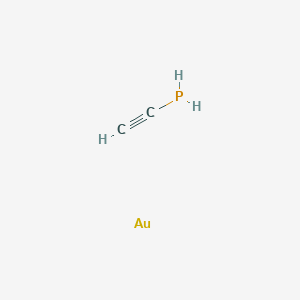
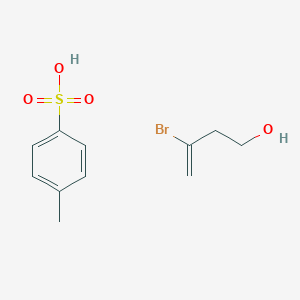
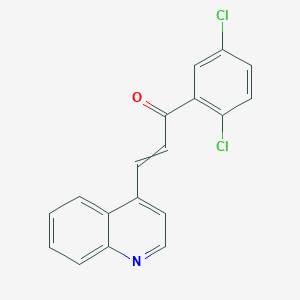
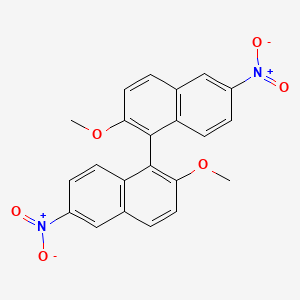
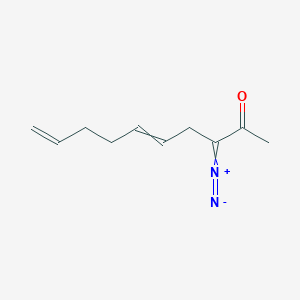
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
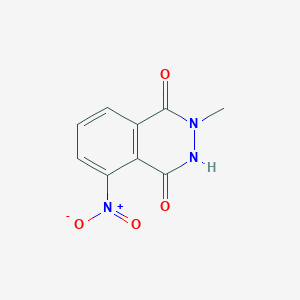
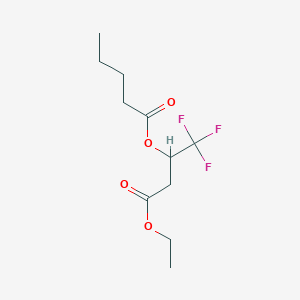
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)

![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
